molecular formula C14H12FNO4S B2596538 4-(4-Fluoro-3-methyl-benzenesulfonylamino)-benzoic acid CAS No. 327091-30-5

4-(4-Fluoro-3-methyl-benzenesulfonylamino)-benzoic acid

Cat. No.: B2596538
CAS No.: 327091-30-5
M. Wt: 309.31
InChI Key: IHBQWIIYCBTSFI-UHFFFAOYSA-N
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Description

4-(4-Fluoro-3-methyl-benzenesulfonylamino)-benzoic acid (CAS 327091-30-5) is a sulfonamide-based organic compound with a molecular formula of C14H12FNO4S and a molecular weight of 309.31 g/mol . This chemical serves as a valuable building block in medicinal chemistry and drug discovery research, particularly for the synthesis of more complex active pharmaceutical ingredients (APIs) . The structure integrates a fluorinated and methylated benzene sulfonamide group linked to a benzoic acid, making it a versatile intermediate for molecular docking studies and the development of targeted therapies . Its physicochemical properties, including a calculated LogP of 2.77, suggest good membrane permeability, which is a key parameter in pharmacokinetic optimization . Researchers utilize this compound in part due to the properties conferred by the fluorine atom, which can enhance metabolic stability, influence electron distribution, and improve the binding characteristics of lead molecules . As a standard practice, all research should be supported by comprehensive analytical data. This product is intended for laboratory research purposes only and is strictly labeled as "For Research Use Only." It is not intended for diagnostic or therapeutic applications, nor for human use. Researchers should handle this material with appropriate precautions, referring to the supplied Safety Data Sheet for detailed hazard information .

Properties

IUPAC Name

4-[(4-fluoro-3-methylphenyl)sulfonylamino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12FNO4S/c1-9-8-12(6-7-13(9)15)21(19,20)16-11-4-2-10(3-5-11)14(17)18/h2-8,16H,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHBQWIIYCBTSFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)NC2=CC=C(C=C2)C(=O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12FNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Fluoro-3-methyl-benzenesulfonylamino)-benzoic acid typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the sulfonylation of 4-fluoro-3-methylbenzenamine with benzenesulfonyl chloride, followed by the coupling of the resulting sulfonamide with benzoic acid derivatives under specific reaction conditions. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize efficiency, reduce costs, and maintain consistent quality. The use of advanced purification techniques, such as crystallization and chromatography, is also common to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

4-(4-Fluoro-3-methyl-benzenesulfonylamino)-benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups, leading to the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction could produce amine derivatives. Substitution reactions can result in a wide range of substituted benzoic acid derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Inhibition of Enzymes:
Research indicates that compounds related to 4-(4-Fluoro-3-methyl-benzenesulfonylamino)-benzoic acid can effectively inhibit matrix metalloproteinases (MMPs) and tumor necrosis factor-alpha converting enzyme (TACE). These enzymes are implicated in various pathological conditions, including arthritis, tumor metastasis, and abnormal wound healing. For instance, studies have shown that derivatives of this compound can inhibit MMP-1, MMP-9, and MMP-13, demonstrating potential therapeutic effects against joint degradation and cancer progression .

Anticancer Activity:
The compound has been investigated for its anticancer properties. In particular, knockdown studies of enzymes such as MTHFD2 have shown that it can impair tumor growth in cancers like colorectal and ovarian cancer. The structural modifications of the benzoic acid derivatives can lead to enhanced potency against these targets .

Synthesis of Active Pharmaceutical Ingredients (APIs)

Versatile Building Block:
this compound serves as a versatile building block for synthesizing various active pharmaceutical ingredients. Its functional groups allow for straightforward modifications, enabling the creation of complex molecular structures . For example, the carboxylic acid group can be converted to different functional groups through standard organic reactions, making it a valuable intermediate in drug synthesis.

Case Study: Synthesis Pathways
A notable study outlines the synthesis of sulfonamide-based compounds using this compound as a starting material. The process involves several steps including alkylation and functional group transformations to yield compounds with selective inhibitory effects on tyrosine kinases .

Data Tables

The following table summarizes key findings related to the applications of this compound:

Application Target/Effect Reference
Enzyme InhibitionMMP-1, MMP-9, MMP-13
Anticancer ActivityColorectal Cancer, Ovarian Cancer
Synthesis of APIsVersatile Building Block
Tyrosine Kinase InhibitionSrc Family Kinases

Mechanism of Action

The mechanism of action of 4-(4-Fluoro-3-methyl-benzenesulfonylamino)-benzoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name: 4-[[(4-Fluoro-3-methylphenyl)sulfonyl]amino]benzoic acid
  • CAS Number : 327091-30-5
  • Molecular Formula: C₁₄H₁₂FNO₄S
  • Molar Mass : 309.31 g/mol
  • Density : 1.462±0.06 g/cm³ (predicted)
  • Boiling Point : 497.2±55.0 °C (predicted)
  • pKa : 4.06±0.10 (predicted) .

This compound features a benzoic acid core substituted with a 4-fluoro-3-methylbenzenesulfonamide group.

Comparison with Structural Analogs

Structural and Physicochemical Comparisons

The table below compares the target compound with key analogs:

Compound Name Molecular Formula Molar Mass (g/mol) Key Substituents pKa Applications/Notes
4-(4-Fluoro-3-methyl-benzenesulfonylamino)-benzoic acid (Target) C₁₄H₁₂FNO₄S 309.31 -SO₂NH-, 4-F, 3-CH₃ on benzene 4.06 Potential sulfonamide-based drug candidate
4-Chloro-3-(dimethylsulfamoyl)benzoic acid C₉H₁₀ClNO₄S 263.70 -SO₂N(CH₃)₂, 4-Cl, 3-SO₂N(CH₃)₂ N/A Intermediate in organic synthesis
4-Fluoro-3-methylbenzoic acid C₈H₇FO₂ 154.14 4-F, 3-CH₃ on benzoic acid ~2.5–3.0 Building block for fluorinated compounds
2-(4-Chloro-3-sulfamoylbenzoyl)benzoic acid C₁₄H₁₀ClNO₅S 339.75 -SO₂NH₂, 4-Cl, benzoyl linkage N/A Related to chlorthalidone (diuretic drug)
3-[4-(Acetamido)benzenesulfonamido]-1H-benzotriazole-2,4-dicarboxylic acid C₁₅H₁₃N₅O₆S 415.36 -SO₂NH-, acetamido, benzotriazole core N/A Crystallographic study subject

Key Observations :

  • Electron-withdrawing effects : The fluorine and sulfonamide groups lower the pKa of the target compound (~4.06) compared to simpler benzoic acids (e.g., 4-Fluoro-3-methylbenzoic acid, pKa ~2.5–3.0), enhancing its solubility in physiological conditions .

Biological Activity

4-(4-Fluoro-3-methyl-benzenesulfonylamino)-benzoic acid is a sulfonamide derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is structurally related to other sulfonamide drugs, which are known for their antibacterial properties. Understanding the biological activity of this compound involves exploring its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound includes a benzenesulfonamide moiety, which is crucial for its biological activity. The presence of the fluorine atom and the methyl group on the benzene ring may influence its pharmacological properties.

The biological activity of this compound is primarily attributed to its ability to inhibit certain enzymes and interact with biological targets. Sulfonamides typically act as competitive inhibitors of the enzyme dihydropteroate synthase (DHPS), which is involved in folate biosynthesis in bacteria. By mimicking para-aminobenzoic acid (PABA), they disrupt the synthesis of folate, essential for bacterial growth and replication .

Antimicrobial Activity

Research has shown that compounds similar to this compound exhibit significant antibacterial properties. For instance, sulfonamides are widely used to treat bacterial infections due to their ability to inhibit bacterial growth by targeting folate synthesis pathways .

Anti-inflammatory Properties

Sulfonamide derivatives have also been investigated for their anti-inflammatory effects. The inhibition of matrix metalloproteinases (MMPs) by such compounds can reduce inflammation and tissue damage in various diseases, including arthritis and cancer metastasis .

Study on Antimicrobial Efficacy

A study profiling various sulfonamide derivatives, including those related to this compound, demonstrated their effectiveness against a range of bacterial strains. The study reported that the compound exhibited a minimum inhibitory concentration (MIC) effective against Gram-positive bacteria, suggesting its potential as an antimicrobial agent .

Inhibition of Enzymatic Activity

In vitro assays have shown that this compound can inhibit DHPS effectively, leading to a decrease in bacterial viability. The IC50 values obtained from these assays indicate that the compound has a potent inhibitory effect comparable to established sulfa drugs .

Data Table: Biological Activity Overview

Activity Type Target Effect Reference
AntimicrobialDihydropteroate synthaseInhibition of folate synthesis
Anti-inflammatoryMatrix metalloproteinasesReduction in inflammation
Enzymatic inhibitionVarious bacterial enzymesDecreased bacterial growth

Q & A

Q. What methodologies reconcile conflicting solubility data across different pH conditions?

  • Methodological Answer : Use standardized buffer systems (e.g., USP phosphate buffers) and equilibration times (>24 hrs). Solubility curves are plotted against pH, with pKa values determined via potentiometric titration to explain pH-dependent trends .

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